Choline magnesium trisalicylate
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Overview
Description
Choline magnesium trisalicylate is a non-acetylated salicylate widely used as a nonsteroidal anti-inflammatory drug. It is primarily employed to reduce pain and inflammation caused by conditions such as arthritis and to treat fever in adults . This compound is a combination of choline salicylate and magnesium salicylate, which work together to inhibit prostaglandin synthesis, thereby reducing inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of choline magnesium trisalicylate involves the reaction of choline salicylate with magnesium salicylate. Choline salicylate is prepared by reacting salicylic acid with choline hydroxide, while magnesium salicylate is synthesized by reacting salicylic acid with magnesium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:
Preparation of Choline Salicylate: Salicylic acid is reacted with choline hydroxide in an aqueous medium.
Preparation of Magnesium Salicylate: Salicylic acid is reacted with magnesium hydroxide in an aqueous medium.
Combination: The two compounds are then combined under controlled conditions to form this compound.
Chemical Reactions Analysis
Types of Reactions: Choline magnesium trisalicylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used as an oxidizing agent.
Hydrolytic Conditions: Aqueous medium, hydrochloric acid, and sodium hydroxide are used for hydrolytic reactions.
Major Products Formed:
Scientific Research Applications
Choline magnesium trisalicylate has a wide range of scientific research applications, including:
Mechanism of Action
Choline magnesium trisalicylate exerts its effects by inhibiting the synthesis of prostaglandins, which are lipid compounds involved in the inflammatory response and pain signaling . The compound acts on the hypothalamus heat-regulating center to reduce fever and blocks the generation of pain impulses . The molecular targets include prostaglandin G/H synthase 1 and prostaglandin G/H synthase 2, which are key enzymes in the biosynthesis of prostaglandins .
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Like choline magnesium trisalicylate, aspirin is a salicylate used for its anti-inflammatory and analgesic properties.
Magnesium Salicylate: This compound is a component of this compound and shares similar anti-inflammatory properties.
Choline Salicylate: Another component of this compound, choline salicylate is used for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to its combination of choline salicylate and magnesium salicylate, which provides a synergistic effect in reducing inflammation and pain without affecting platelet aggregation . This makes it a preferred choice for patients who require anti-inflammatory treatment without the risk of bleeding complications associated with other salicylates .
Properties
Key on ui mechanism of action |
Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses |
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CAS No. |
64425-90-7 |
Molecular Formula |
C26H29MgNO10 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
InChI Key |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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